Mass Spectrometric Differentiation: M+2 Isotopic Signature vs. Unlabeled and Singly-Labeled Analogs
Diethyl malonate-1,3-13C2 produces a characteristic M+2 mass shift relative to the unlabeled parent molecule, enabling unambiguous detection and quantification via GC-MS or LC-MS without interference from natural isotopic abundance. In contrast, diethyl malonate-2-13C generates only an M+1 shift, which is prone to overlap with the natural 13C isotopomer distribution (≈1.1% per carbon), and unlabeled diethyl malonate exhibits no distinct mass shift . This M+2 signature is essential for stable isotope-resolved metabolomics (SIRM) and kinetic isotope effect studies requiring baseline-resolved isotopologue peaks.
| Evidence Dimension | Mass shift (relative to unlabeled M0) |
|---|---|
| Target Compound Data | M+2 (Δm/z = +2) |
| Comparator Or Baseline | Unlabeled diethyl malonate: M+0; Diethyl malonate-2-13C: M+1; Diethyl malonate-13C3: M+3 |
| Quantified Difference | ΔM+2 vs. M+0; +1 unit vs. diethyl malonate-2-13C |
| Conditions | Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry; values reflect nominal mass increase from incorporation of two 13C atoms. |
Why This Matters
An M+2 shift provides a clean analytical window free from natural isotope background, enabling absolute quantification of tracer-derived metabolites in complex biological matrices.
